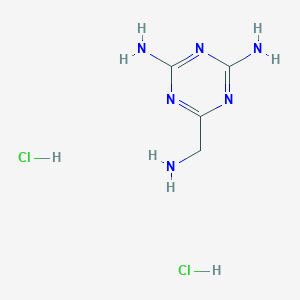

6-(aminomethyl)-1,3,5-triazine-2,4-diaminedihydrochloride

Description

6-(Aminomethyl)-1,3,5-triazine-2,4-diamine dihydrochloride (CAS No. EN300-747321) is a triazine derivative with the molecular formula C₄H₁₀Cl₂N₆ and a molecular weight of 173.12 g/mol . The compound features a 1,3,5-triazine core substituted with an aminomethyl group at the 6-position and amino groups at the 2- and 4-positions, with two hydrochloride counterions enhancing its solubility in polar solvents. This structural configuration distinguishes it from other triazine derivatives, which often bear halogenated, alkylated, or aromatic substituents. The compound is primarily utilized in pharmaceutical research as a precursor for synthesizing bioactive molecules or metal-organic frameworks due to its hydrogen-bonding capabilities and stability .

Propriétés

IUPAC Name |

6-(aminomethyl)-1,3,5-triazine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6.2ClH/c5-1-2-8-3(6)10-4(7)9-2;;/h1,5H2,(H4,6,7,8,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEKXKRBKPEAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NC(=N1)N)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-1,3,5-triazine-2,4-diaminedihydrochloride typically involves the reaction of cyanuric chloride with formaldehyde and ammonia. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. The process can be summarized as follows:

Step 1: Cyanuric chloride is reacted with formaldehyde in the presence of a base to form an intermediate.

Step 2: The intermediate is then treated with ammonia to yield 6-(aminomethyl)-1,3,5-triazine-2,4-diamine.

Step 3: The final product is obtained by converting the amine to its dihydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

6-(aminomethyl)-1,3,5-triazine-2,4-diaminedihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various halogenating agents, nucleophiles; conditions depend on the desired substitution.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted triazine derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that triazine derivatives, including 6-(aminomethyl)-1,3,5-triazine-2,4-diaminedihydrochloride, exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth by interfering with cellular signaling pathways. Studies show that modifications in the triazine structure can enhance its efficacy against various cancer cell lines .

2. Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in the context of Alzheimer's disease. Its ability to inhibit amyloid-beta aggregation makes it a promising candidate for developing therapeutic agents aimed at treating neurodegenerative diseases. The interaction of triazine derivatives with acetylcholinesterase (AChE) further supports their potential in cognitive enhancement and memory preservation .

3. Antimicrobial Properties

6-(Aminomethyl)-1,3,5-triazine-2,4-diaminedihydrochloride exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes. This property positions it as a potential candidate for developing new antimicrobial agents amid rising antibiotic resistance .

| Activity Type | Target | Efficacy |

|---|---|---|

| Anticancer | Various cancer cell lines | Significant inhibition observed |

| Neuroprotective | Amyloid-beta aggregation | Promising results in studies |

| Antimicrobial | Bacterial and fungal pathogens | Effective against multiple strains |

Agricultural Applications

1. Herbicidal Activity

Research has indicated that triazine compounds can be utilized as herbicides due to their ability to inhibit photosynthesis in plants. 6-(Aminomethyl)-1,3,5-triazine-2,4-diaminedihydrochloride demonstrates potential as a selective herbicide that can target specific weed species without harming crops .

2. Plant Growth Regulation

There is ongoing research into the use of triazine derivatives as plant growth regulators. These compounds can modulate growth processes such as germination and flowering by interacting with plant hormonal pathways .

Materials Science Applications

1. Polymer Chemistry

The compound's unique chemical structure allows it to serve as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials with improved performance in various industrial applications .

2. Dendritic Structures for Drug Delivery

6-(Aminomethyl)-1,3,5-triazine-2,4-diaminedihydrochloride has been explored for use in dendritic drug delivery systems. These systems can enhance the bioavailability and targeted delivery of therapeutic agents by utilizing the compound's structural characteristics to form dendrimers .

Case Studies

Case Study 1: Neuroprotection

In a recent study published in Molecular Medicine Reports, researchers evaluated the neuroprotective effects of a series of triazine derivatives on neuronal cells subjected to oxidative stress. The study found that compounds similar to 6-(aminomethyl)-1,3,5-triazine-2,4-diaminedihydrochloride significantly reduced cell death and improved cell viability compared to controls .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of various triazine derivatives against resistant bacterial strains. The results indicated that 6-(aminomethyl)-1,3,5-triazine-2,4-diaminedihydrochloride exhibited potent activity against Staphylococcus aureus and Escherichia coli strains resistant to conventional antibiotics .

Mécanisme D'action

The mechanism of action of 6-(aminomethyl)-1,3,5-triazine-2,4-diaminedihydrochloride involves its interaction with various molecular targets. The compound can bind to nucleic acids and proteins, affecting their function. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 6-(aminomethyl)-1,3,5-triazine-2,4-diamine dihydrochloride with structurally or functionally related triazine derivatives:

Key Structural and Functional Differences

Substituent Effects on Solubility and Reactivity: The aminomethyl group in the target compound enhances water solubility due to its protonated amine and hydrochloride counterions, making it suitable for aqueous-phase reactions . In contrast, chlorinated derivatives (e.g., 6-(4-chlorophenyl)-triazine) exhibit lower solubility but greater lipophilicity, favoring membrane penetration in biological systems . Methylthio and chloro substituents in herbicides like Ametryn and Atrazine increase hydrophobicity, enabling soil adsorption and prolonged herbicidal activity .

The target compound’s aminomethyl group may facilitate binding to enzymes or receptors via hydrogen bonding, but its pharmacological profile remains less explored compared to chlorinated analogs.

Crystallographic Behavior: 6-(Pyridin-3-yl)-triazine forms extended 2D networks via N–H···N hydrogen bonds (N2–H2A···N6 and N5–H5B···N4), whereas the aminomethyl derivative’s hydrochloride ions likely promote ionic interactions, altering crystal packing .

Synthetic Utility: Chlorinated triazines (e.g., 6-(4-chlorophenyl)-triazine) are common intermediates in drug synthesis, whereas the aminomethyl derivative’s reactivity is tailored for functionalization via its primary amine .

Contradictions and Limitations

- While chlorophenyl-substituted triazines show promise in oncology , their environmental persistence (e.g., Atrazine) raises toxicity concerns . The aminomethyl derivative’s environmental impact is undocumented, necessitating further study.

- Evidence gaps exist regarding the target compound’s stability under physiological conditions compared to its neutral analogs.

Activité Biologique

6-(Aminomethyl)-1,3,5-triazine-2,4-diaminedihydrochloride is a derivative of the 1,3,5-triazine family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic applications due to its structural properties and the ability to interact with biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name: 6-(aminomethyl)-1,3,5-triazine-2,4-diaminedihydrochloride

- Molecular Formula: C₄H₈Cl₂N₄

- Molecular Weight: 171.04 g/mol

Antimicrobial Activity

- Mechanism of Action : 1,3,5-triazine derivatives have been shown to exhibit antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis. The presence of amino groups enhances their interaction with microbial targets.

- Case Studies :

Anticancer Activity

- Cell Proliferation Inhibition : Research indicates that triazine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Case Studies :

- In vitro studies on compounds structurally related to 6-(aminomethyl)-1,3,5-triazine showed IC50 values ranging from 1.96 µM to 4.40 µM against various cancer cell lines including leukemia and breast cancer .

- The compound was found to inhibit enzymes involved in tumorigenesis such as DNA topoisomerase IIα and carbonic anhydrases .

Anti-inflammatory Activity

- Mechanism : Triazine derivatives may exert anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation.

- Research Findings : Studies have shown that triazine compounds can reduce inflammation markers in animal models, indicating a potential therapeutic role for inflammatory diseases .

Pharmacological Applications

The diverse biological activities of 6-(aminomethyl)-1,3,5-triazine-2,4-diaminedihydrochloride suggest its potential as a lead compound in drug development:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.